2-Amino-2-o-tolylpropanoic acid, commonly referred to as (R)-2-amino-3-(o-tolyl)propanoic acid, is an organic compound classified as an alpha amino acid. It consists of an amino group attached to the carbon adjacent to the carboxylic acid group, which is characteristic of alpha amino acids. This compound has garnered attention due to its structural properties and potential applications in various scientific fields.
This compound can be synthesized through various chemical methods, which are discussed in detail in the synthesis analysis section. It is also available from chemical suppliers and manufacturers that specialize in amino acid derivatives.
The synthesis of 2-amino-2-o-tolylpropanoic acid can be achieved through several methods, primarily involving the reaction of o-tolyl derivatives with appropriate amino acid precursors. One common approach is through the use of solid-phase peptide synthesis techniques, which allow for the incorporation of this amino acid into peptide chains.
The molecular structure of 2-amino-2-o-tolylpropanoic acid features a propanoic acid backbone with an amino group and an o-tolyl substituent. The structural representation can be described using standard chemical notation:
CC(C(=O)O)N(C1=CC=CC=C1C)C
XJGRYBIDHUSFQY-UHFFFAOYSA-N
The compound exhibits chirality due to the presence of a stereocenter at the alpha carbon, leading to potential enantiomers that may have different biological activities.
2-Amino-2-o-tolylpropanoic acid can participate in various chemical reactions typical for amino acids, including:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents that may stabilize intermediates or transition states.
The mechanism of action for 2-amino-2-o-tolylpropanoic acid largely relates to its interactions within biological systems. As an amino acid derivative, it may influence protein structure and function through incorporation into peptides or proteins.
Relevant data on these properties can help in understanding its behavior in various applications and reactions.
2-Amino-2-o-tolylpropanoic acid has several potential applications:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3